molecular formula C6H10F3NO2 B049130 6,6,6-Trifluoronorleucine CAS No. 120200-04-6

6,6,6-Trifluoronorleucine

Cat. No. B049130
M. Wt: 185.14 g/mol
InChI Key: RUEWGWBXZIDRJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,6,6-trifluoronorleucine and related compounds involves complex chemical reactions aimed at introducing trifluoromethyl groups into the molecular structure. A notable method includes the stereoselective synthesis of fluorinated analogues of carbohydrates, utilizing a hetero-Diels-Alder reaction followed by various reduction and hydrolysis steps to achieve the desired product (Hayman et al., 2006). This process highlights the intricate steps necessary to incorporate fluorine atoms into organic molecules, significantly altering their properties for further study.

Scientific Research Applications

  • Synthesis and Modification of Nucleosides and Oligonucleotides

    Gao et al. (1992) discussed the use of derivatives like 6-O-(pentafluorophenyl)-2'-deoxyguanosine in nucleoside and oligonucleotide synthesis, highlighting its potential in preparing oligonucleotides with modified structures (Gao et al., 1992).

  • Catalysis and Guanylation Reactions

    Antiñolo et al. (2016) identified Tris(pentafluorophenyl)borane as an efficient catalyst in the guanylation reaction of amines, suggesting a new pathway for these reactions (Antiñolo et al., 2016).

  • Synthesis of Amino Acid Derivatives

    McCarthy et al. (2016) presented a method to synthesize 6-hydroxynorleucine from L-lysine, indicating its importance in biochemical research (McCarthy et al., 2016). Similarly, Ojima et al. (1989) developed synthetic routes for fluoro analogs of amino acids, which could aid in pharmaceutical product development (Ojima et al., 1989).

  • Lewis Acid Chemistry

    Erker (2005) explored the use of Tris(pentafluorophenyl)borane in organic and organometallic chemistry, especially in hydrometallation, alkylations, and aldol-type reactions (Erker, 2005).

  • Synthesis of Fluorinated Sugars

    Yamazaki et al. (1993) developed a pathway to access 6-deoxy-6,6,6-trifluoro sugars, demonstrating high efficiency and diastereoselectivity in their synthesis (Yamazaki et al., 1993).

  • Development of Pharmaceuticals

    Hayman et al. (2006) successfully synthesized 6,6,6-trifluoro-L-daunosamine and 6,6,6-trifluoro-L-acosamine with high stereoselectivity, which can impact the development of pharmaceuticals (Hayman et al., 2006).

Future Directions

The major interest in fluorinated amino acids like 6,6,6-Trifluoronorleucine is related to their various applications in therapeutic peptide engineering and protein structural studies . They possess interesting biological properties, such as antitumor, antimicrobial, and enzyme inhibitory activity . Therefore, the future directions of 6,6,6-Trifluoronorleucine could be in these areas.

properties

IUPAC Name

2-amino-6,6,6-trifluorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEWGWBXZIDRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281588
Record name 6,6,6-trifluoronorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6,6-Trifluoronorleucine

CAS RN

120200-04-6
Record name 6,6,6-trifluoronorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6,6-Trifluoro-DL-norleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
HM Walborsky, M Baum… - Journal of the American …, 1955 - ACS Publications
The syntheses of 5, 5, 5-trifluoronorvaline, 6, 6, 6-trifluoronorleucine and 5-methyl-6, 6, 6-trifluoronorleucine are described. These amino acids, all containing a terminal CF., group, were …
Number of citations: 73 pubs.acs.org
I Ojima, K Kato, K Nakahashi… - The Journal of Organic …, 1989 - ACS Publications
New and efficient syntheses of 4, 4, 4-trifluorovaline (1), 5, 5, 5-trifluoronorvaline (2), 5, 5, 5-trifluoroleucine (5), 6, 6, 6-trifluoronorleucine (6), 4, 5, 6, 7-tetrafluorotryptophan (25), and a-(…
Number of citations: 140 pubs.acs.org
TH Yoo, DA Tirrell - Angewandte Chemie International Edition, 2007 - Wiley Online Library
A change for the better: An efficient method for the identification of mutant methionyl-tRNA synthetases (MetRS) has been developed that enables global incorporation of noncanonical …
Number of citations: 61 onlinelibrary.wiley.com
HM Walborsky, JH Lang - Journal of the American Chemical …, 1956 - ACS Publications
Method.—The electrodes were calibrated with 0.002 M HC1 (see section on calculations). Each amino acid (0.2-0.3 milliequiv.) was weighed directly into the cell. It was successively …
Number of citations: 18 pubs.acs.org
HL Yale - Journal of Medicinal Chemistry, 1958 - ACS Publications
One of the procedures often employed by the medicinal chemist in searching for new drugs is the synthesis of structural modifications of prototype compounds which are known to …
Number of citations: 242 pubs.acs.org
I Ojima, K Kato, FA Jameison, J Conway… - Bioorganic & medicinal …, 1992 - Elsevier
A series of new methionine-enkephalin analogs containing trifluoronorvaline (TFNV) or trifluoronorleucine (TFNL) in place of Gly 2 or Gly 3 are synthesized. The new analogs bearing (D…
Number of citations: 24 www.sciencedirect.com
TH Yoo - 2008 - thesis.library.caltech.edu
Recent efforts from several laboratories have expanded the repertoire of noncanonical amino acids that can be incorporated into recombinant proteins, either by amino acid …
Number of citations: 2 thesis.library.caltech.edu
P Tarrant, MR Lilyquist - Journal of the American Chemical …, 1955 - ACS Publications
A study has been made of the reaction of l, 2-dibromo-2-ehloro-and l, 2-dichloro-2-iodo-l, l, 2-trifluoroethane with various fluoroethenes and fluoropropenes. The iodine compound gives …
Number of citations: 40 pubs.acs.org
VP Kukhar, VA Soloshonok - Russian Chemical Reviews, 1991 - iopscience.iop.org
Data on the methods for synthesis of fluorine-substituted analogues of the natural aliphatic amino acids are systematised in the review. The increased interest in these amino acids is …
Number of citations: 13 iopscience.iop.org
E Schmitt, IC Tanrikulu, TH Yoo, M Panvert… - Journal of molecular …, 2009 - Elsevier
Methionyl-tRNA synthetase (MetRS) specifically binds its methionine substrate in an induced-fit mechanism, with methionine binding causing large rearrangements. Mutated MetRS …
Number of citations: 29 www.sciencedirect.com

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